1(3H)-Isobenzofuranone, 3,3-bis[4-(phosphonooxy)phenyl]-
Overview
Description
1(3H)-Isobenzofuranone, 3,3-bis[4-(phosphonooxy)phenyl]- is a compound that has been explored for various chemical properties and applications. It falls within the category of cyclic bisphosphonates and is known for its specific structural characteristics.
Synthesis Analysis
The synthesis of 3,3-bis(diethylphosphono)-1(3H)-isobenzofuranone involves the reaction of o-phthaloyl chloride with sodium diethylphosphite, leading to the formation of this cyclic bisphosphonate (Zemlianoy et al., 2011). Hydrolysis with aqueous potash and hydrochloric acid yields different products, indicating the compound’s reactivity under varied conditions.
Molecular Structure Analysis
The molecular structures of compounds related to 1(3H)-Isobenzofuranone have been extensively analyzed using techniques such as IR, 1Н, 13С, 31Р NMR spectroscopies, and mass spectra. In some cases, single-crystal X-ray analysis is also employed to confirm the structure (Zemlianoy et al., 2011).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, demonstrating its versatility in chemical synthesis. For instance, its reaction with benzylamine in the presence of triethylamine replaces endocyclic oxygen with a PhCH2N group, forming a bisphosphonate-phthalimide (Zemlianoy et al., 2011).
Physical Properties Analysis
While specific studies on the physical properties of 1(3H)-Isobenzofuranone, 3,3-bis[4-(phosphonooxy)phenyl]- are limited, related compounds exhibit characteristics such as photoluminescence and crystal structure variations that are likely to be relevant (Loewe & Weder, 2002).
Scientific Research Applications
Environmental Impact and Treatment
Occurrence and Fate in Aquatic Environments Parabens, structurally related to "1(3H)-Isobenzofuranone, 3,3-bis[4-(phosphonooxy)phenyl]-," are widely used as preservatives in consumer products. They have been identified as emerging contaminants in aquatic environments, showing persistence despite wastewater treatments. Their presence at low levels in effluents and surface waters reflects continuous environmental introduction, raising concerns about their ecological and health impacts due to their endocrine-disrupting potential. Advanced analytical methodologies have revealed their ubiquitous presence, demanding further studies on their fate and behavior in water bodies (Haman, Dauchy, Rosin, & Munoz, 2015).
Material Science Applications
Plastic Scintillators Research into plastic scintillators based on polymethyl methacrylate (PMMA) has explored the use of various luminescent dyes to enhance their scintillation properties. These scintillators are crucial for detecting and measuring radiation. Innovations in the scintillator composition aim to maintain or improve efficiency, optical transparency, and stability against thermal, light, and radiation damage. This research contributes to the development of more effective materials for radiation detection and measurement (Salimgareeva & Kolesov, 2005).
Chemistry and Synthesis
Synthetic Methodologies The development of synthetic methodologies for compounds containing phosphonic acid groups, akin to "1(3H)-Isobenzofuranone, 3,3-bis[4-(phosphonooxy)phenyl]-," is significant due to their structural similarity to the phosphate moiety. These compounds find applications in various domains, including drug development, bone targeting, material functionalization, and as ligands in coordination chemistry. Efficient synthesis techniques enhancing the accessibility of these compounds support advancements in medicinal chemistry, materials science, and analytical chemistry (Sevrain, Berchel, Couthon, & Jaffrès, 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[4-[3-oxo-1-(4-phosphonooxyphenyl)-2-benzofuran-1-yl]phenyl] dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O10P2/c21-19-17-3-1-2-4-18(17)20(28-19,13-5-9-15(10-6-13)29-31(22,23)24)14-7-11-16(12-8-14)30-32(25,26)27/h1-12H,(H2,22,23,24)(H2,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDDNKROYKCDJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)OP(=O)(O)O)C4=CC=C(C=C4)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O10P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2090-82-6 (Parent), 2090-82-6 (tetra-hydrochloride salt), 69815-55-0 (tetra-potassium salt) | |
Record name | Phenolphthalein diphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002090826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6062171 | |
Record name | 1(3H)-Isobenzofuranone, 3,3-bis[4-(phosphonooxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenolphthalein diphosphate | |
CAS RN |
2090-82-6 | |
Record name | Phenolphthalein diphosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2090-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenolphthalein diphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002090826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1(3H)-Isobenzofuranone, 3,3-bis[4-(phosphonooxy)phenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1(3H)-Isobenzofuranone, 3,3-bis[4-(phosphonooxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenolphthalein phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.583 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PHENOLPHTHALEIN PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YHR6QWU6MK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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